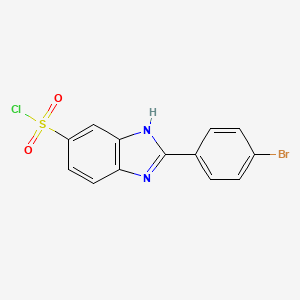
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzodiazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzodiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Cross-Coupling: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in biochemical studies to modify proteins and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- 2-(4-methylphenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
Uniqueness
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biochemical applications, making it distinct from its chlorinated, fluorinated, and methylated analogs .
Properties
Molecular Formula |
C13H8BrClN2O2S |
|---|---|
Molecular Weight |
371.64 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
OQWRSNONEWWCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


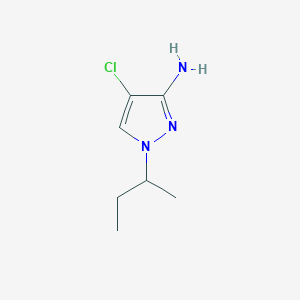
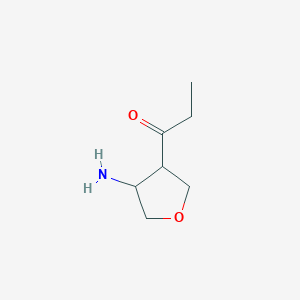
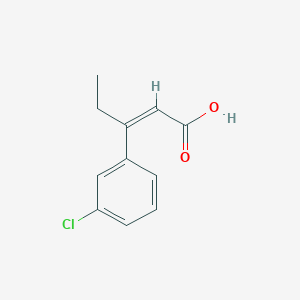

![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
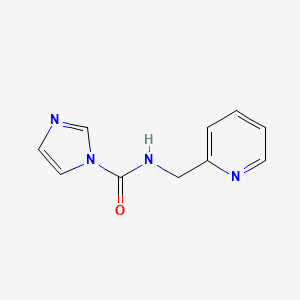


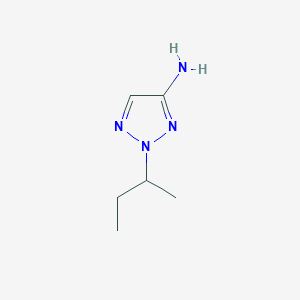
![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)



